N4,N4-diethylbenzene-1,2,4-triamine

Overview

Description

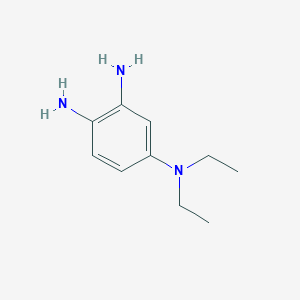

N4,N4-diethylbenzene-1,2,4-triamine: is an organic compound with the molecular formula C10H17N3. It is a derivative of benzene, where three amine groups are attached to the benzene ring at positions 1, 2, and 4, with two of these amine groups being diethyl-substituted.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-diethylbenzene-1,2,4-triamine typically involves the alkylation of benzene-1,2,4-triamine with diethyl groups. One common method is the reaction of benzene-1,2,4-triamine with diethyl sulfate or diethyl iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: N4,N4-diethylbenzene-1,2,4-triamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N4,N4-diethylbenzene-1,2,4-triamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of polymers and resins, where its amine groups can react with other monomers to form cross-linked networks.

Mechanism of Action

The mechanism of action of N4,N4-diethylbenzene-1,2,4-triamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diethyl groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their function .

Comparison with Similar Compounds

N4,N4-dimethylbenzene-1,2,4-triamine: Similar structure but with methyl groups instead of diethyl groups.

Benzene-1,2,4-triamine: The parent compound without any alkyl substitution.

N4,N4-diethylbenzene-1,3,5-triamine: Isomer with amine groups at different positions on the benzene ring.

Uniqueness: N4,N4-diethylbenzene-1,2,4-triamine is unique due to the presence of diethyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These modifications can enhance its solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Biological Activity

N4,N4-diethylbenzene-1,2,4-triamine is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a tri-amine compound with a chemical formula of . Its structure is characterized by the presence of three amine groups attached to a benzene ring, which potentially contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antitumor properties, antimicrobial effects, and potential use as a therapeutic agent.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For example, a study evaluated the antiproliferative effects against the A549 lung adenocarcinoma cell line. The results indicated that certain derivatives showed higher apoptotic cell levels compared to controls . The following table summarizes the antiproliferative activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b (6-methylbenzothiazole) | A549 | 15.3 | Apoptosis induction |

| This compound | B16-F10 melanoma | 20.5 | Necrosis and apoptosis |

| Compound X | NIH/3T3 | 25.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. A study conducted molecular docking analysis of various derivatives against bacterial targets such as Escherichia coli and Bacillus subtilis. The findings suggested that some derivatives exhibited significant binding affinities and inhibition of bacterial growth . The following table presents the antimicrobial effects:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Compound Y | B. subtilis | 16 µg/mL |

| Compound Z | E. coli | 64 µg/mL |

Case Study 1: Antitumor Mechanism

In a detailed investigation on the mechanism of action for this compound in B16-F10 melanoma cells, researchers utilized flow cytometry to assess cell death pathways. The study revealed that the compound induced apoptosis through the intrinsic pathway involving mitochondrial dysfunction and caspase activation .

Case Study 2: Photocatalytic Degradation

Another interesting application was explored in photocatalytic processes where this compound was used as a precursor in synthesizing photocatalysts for dye degradation. The study highlighted its role in enhancing photocatalytic efficiency while also demonstrating antibacterial properties against pathogens present in wastewater .

Properties

IUPAC Name |

4-N,4-N-diethylbenzene-1,2,4-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBESZLACIAKKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.